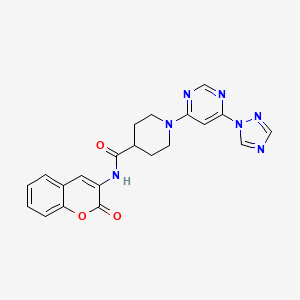

![molecular formula C16H20BNO4 B2846963 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione CAS No. 2377607-02-6](/img/structure/B2846963.png)

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

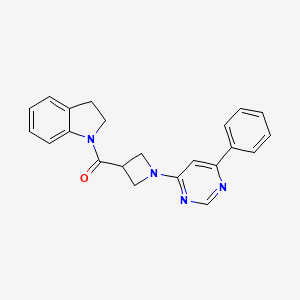

The compound “2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole-1,3-dione group, which is a type of heterocyclic compound, and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of organoborane .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the isoindole-1,3-dione ring and the introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The isoindole-1,3-dione group would contribute to the rigidity of the molecule, while the tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by both the isoindole-1,3-dione and the tetramethyl-1,3,2-dioxaborolan-2-yl groups. The isoindole-1,3-dione group could potentially undergo reactions at the carbonyl groups, while the boron atom in the tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially coordinate to other atoms or molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple carbonyl groups could potentially increase its polarity, affecting properties such as solubility and boiling point .Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis of Polysubstituted Isoindole-1,3-dione Analogues Research by Tan et al. (2014) has introduced methods for preparing new polysubstituted isoindole-1,3-diones, which could have implications for the synthesis and application of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione. These methodologies include reactions starting from 2-ethyl-5-hydroxy isoindole-1,3-dione derivatives, leading to the creation of various functionalized compounds through steps like epoxidation, cis-hydroxylation, and microwave-assisted reactions (Tan et al., 2014).

Synthesis of New Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives In a continuation of exploring isoindole-1,3-dione derivatives, Tan et al. (2016) developed an appropriate synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This synthesis route involves epoxidation and subsequent nucleophilic opening of the epoxide, leading to amino and triazole derivatives (Tan et al., 2016).

Biological Activities

Evaluation of Xanthine Oxidase Inhibitor Properties A study by Gunduğdu et al. (2020) evaluated the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives. This enzyme is relevant in the development of gout and related conditions. The study found that N-phenyl isoindole-1,3-dione derivatives exhibited promising activity, suggesting potential therapeutic applications for compounds structurally related to this compound (Gunduğdu et al., 2020).

Cytotoxic Potentials on Cancer Cell Lines Another significant area of research is the evaluation of cytotoxic potentials of isoindole-1,3-dione derivatives on various cancer cell lines, including HeLa, C6, and A549. This study by Tan et al. (2020) highlights the potential of these compounds in cancer therapy, with certain derivatives showing higher inhibitory activity than standard treatments (Tan et al., 2020).

Future Directions

properties

IUPAC Name |

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)9-10-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZCOCNBBNZEMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2846885.png)

![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2846889.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2846890.png)

![6-Cyclopropyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846893.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2846898.png)